molecular formula C8H7N3S B8798840 7-Vinylthieno[3,2-d]pyrimidin-4-amine

7-Vinylthieno[3,2-d]pyrimidin-4-amine

Cat. No. B8798840
M. Wt: 177.23 g/mol
InChI Key: ZOBRQUFQDWQGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999973B2

Procedure details

7-Bromothieno[3,2-d]pyrimidine-4-amine (2.4 g, 10.43 mmol) was dissolved in dioxane (30 mL) and then treated with N2 gas for 20 minutes. Pd(PPh3)4 (723 mg, 0.63 mmol) and tributyl(vinyl)tin (3.35 mL, 11.5 mmol) were added thereto and stirred at 120° C. for 7 hours. The reaction mixture was cooled to room temperature, an aqueous KF solution (10%, 30 mL) was added thereto and stirred for 2 hours. The reaction mixture was filtered with Celite and washed with ethyl acetate. The aqueous layer was separated from the organic layer and extracted with ethyl acetate. The combined organic layer was dried with MgSO4 and concentrated. The resulting mixture was purified by silica gel chromatography (DCM/MeOH=95/5) to obtain the title compound having a yellow color.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
3.35 mL
Type
reactant
Reaction Step Four
Quantity
723 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:6]2[N:7]=[CH:8][N:9]=[C:10]([NH2:11])[C:5]=2[S:4][CH:3]=1.N#N.[CH2:14]([Sn](CCCC)(CCCC)C=C)[CH2:15]CC.[F-].[K+]>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH:14]([C:2]1[C:6]2[N:7]=[CH:8][N:9]=[C:10]([NH2:11])[C:5]=2[S:4][CH:3]=1)=[CH2:15] |f:3.4,^1:40,42,61,80|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
BrC1=CSC2=C1N=CN=C2N
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
Quantity
3.35 mL
Type
reactant
Smiles
C(CCC)[Sn](C=C)(CCCC)CCCC
Name
Quantity
723 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred at 120° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered with Celite
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated from the organic layer
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting mixture was purified by silica gel chromatography (DCM/MeOH=95/5)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(=C)C1=CSC2=C1N=CN=C2N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.